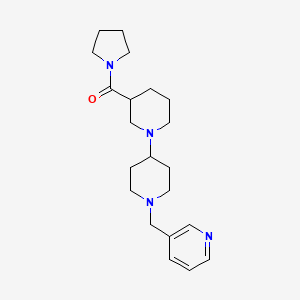![molecular formula C19H19N3O3 B5323811 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5323811.png)
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound with potential applications in scientific research. This compound is also known as EMD-386088 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of EMD-386088 involves its interaction with GABA(A) receptors. This compound binds to a specific site on the receptor and enhances the activity of the receptor. This results in an increase in the inhibitory effects of GABA, which can lead to anxiolytic and anticonvulsant effects. Additionally, EMD-386088 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
EMD-386088 has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA(A) receptors, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. EMD-386088 has also been shown to have anxiolytic and anticonvulsant effects in animal models, and has potential applications in the treatment of anxiety and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using EMD-386088 in lab experiments is its specificity for GABA(A) receptors. This compound has been shown to enhance the activity of these receptors without affecting other neurotransmitter systems, which can be useful for studying the role of GABA(A) receptors in various neurological disorders. However, one limitation of using EMD-386088 is its potential for off-target effects. This compound has been shown to modulate the activity of other neurotransmitter systems, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on EMD-386088. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety and other neurological disorders. Additionally, further research is needed to understand the mechanism of action of EMD-386088 and its effects on other neurotransmitter systems. Finally, the development of more selective compounds that target specific subtypes of GABA(A) receptors may lead to improved therapeutic options for neurological disorders.
Synthesis Methods
The synthesis of EMD-386088 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate to form 4-methoxyphenylhydrazine diethyl ester. This intermediate is then reacted with 2-amino-5-methylbenzoic acid to form the final product, N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The synthesis of EMD-386088 is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
EMD-386088 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on GABA(A) receptors, which are important targets for the treatment of anxiety and other neurological disorders. EMD-386088 has been shown to enhance GABA(A) receptor function and has been studied for its potential as an anxiolytic and anticonvulsant agent. Additionally, EMD-386088 has been studied for its effects on other neurotransmitter systems, including dopamine and serotonin, and has potential applications in the treatment of addiction and depression.
properties
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22(19(23)15-7-5-4-6-8-15)13-17-20-18(21-25-17)14-9-11-16(24-2)12-10-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFQIGSQZHPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)

![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)
![5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5323788.png)


![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)
